molecular formula C19H26P2S B14648660 {[Di(propan-2-yl)phosphanyl]methyl}(diphenyl)sulfanylidene-lambda~5~-phosphane CAS No. 54006-31-4

{[Di(propan-2-yl)phosphanyl]methyl}(diphenyl)sulfanylidene-lambda~5~-phosphane

Cat. No.: B14648660
CAS No.: 54006-31-4
M. Wt: 348.4 g/mol
InChI Key: NBKRYALPSGOXHF-UHFFFAOYSA-N
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Description

{[Di(propan-2-yl)phosphanyl]methyl}(diphenyl)sulfanylidene-lambda~5~-phosphane is a tertiary phosphine compound. Tertiary phosphines are a class of organophosphorus compounds that contain a phosphorus atom bonded to three organic groups. These compounds are widely used in various fields, including catalysis, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[Di(propan-2-yl)phosphanyl]methyl}(diphenyl)sulfanylidene-lambda~5~-phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency.

Industrial Production Methods

In industrial settings, the production of tertiary phosphines often involves large-scale reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Scientific Research Applications

{[Di(propan-2-yl)phosphanyl]methyl}(diphenyl)sulfanylidene-lambda~5~-phosphane has several scientific research applications:

Mechanism of Action

The mechanism of action of {[Di(propan-2-yl)phosphanyl]methyl}(diphenyl)sulfanylidene-lambda~5~-phosphane involves its ability to act as a nucleophile, attacking electrophilic substrates. This nucleophilic attack is facilitated by the lone pair of electrons on the phosphorus atom, which can form a bond with an electrophilic center. The compound can also participate in coordination chemistry, forming complexes with transition metals and influencing their reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[Di(propan-2-yl)phosphanyl]methyl}(diphenyl)sulfanylidene-lambda~5~-phosphane is unique due to its specific combination of substituents, which can influence its reactivity and applications. The presence of both propan-2-yl and diphenyl groups provides a balance of steric and electronic properties, making it a versatile ligand in various catalytic processes .

Properties

CAS No.

54006-31-4

Molecular Formula

C19H26P2S

Molecular Weight

348.4 g/mol

IUPAC Name

di(propan-2-yl)phosphanylmethyl-diphenyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C19H26P2S/c1-16(2)20(17(3)4)15-21(22,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,16-17H,15H2,1-4H3

InChI Key

NBKRYALPSGOXHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(CP(=S)(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C

Origin of Product

United States

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